molecular formula C10H6ClF3N2O B061323 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 175205-84-2

3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B061323
M. Wt: 262.61 g/mol
InChI Key: IOVWIIJODVBCRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves various methods, including reactions initiated by sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solutions at ambient temperatures for difluoromethylenated 1,2,4-oxadiazole-containing compounds. Another method reported involves ultrasound irradiation for synthesizing 1,2,4-oxadiazoles from trichloroacetoamidoxime and acyl chlorides, yielding better yields and shorter reaction times compared to conventional methods (Yang et al., 2007); (Bretanha et al., 2011).

Molecular Structure Analysis

Research focusing on the molecular structure of related 1,2,4-oxadiazole compounds has utilized various spectroscopic techniques such as IR, NMR, and X-ray crystallography to confirm their structures. These studies offer insights into the arrangement of atoms and the electronic environment within the molecules, contributing to understanding their reactivity and properties (Sağırlı & Dürüst, 2018).

Chemical Reactions and Properties

The chemical behavior of 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole derivatives includes reactions with various unsaturated compounds leading to the formation of diverse derivatives. Additionally, reactions with KCN have been reported, leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Such reactions highlight the compound's versatility in synthetic chemistry (Sağırlı & Dürüst, 2018).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, including those similar to 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, have been characterized using techniques such as melting point determination, spectroscopy, and crystallography. These studies provide valuable information on the stability, phase behavior, and luminescent properties of these compounds, which are essential for their potential applications in materials science and organic electronics (Tong, 2011).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. Studies have explored their reactivity, highlighting the importance of substituents on the oxadiazole ring in determining their chemical behavior. These properties are crucial for the compound's applications in synthesizing new materials and in pharmaceutical research (Tong, 2011).

Scientific Research Applications

  • Synthesis of Fluorinated Compounds :

    • Difluoromethylene-containing 1,2,4-Oxadiazole compounds can be synthesized from 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole. These compounds include various derivatives like γ-butyrolactones and tetrahydrofurans, indicating the role of 1,2,4-oxadiazole in facilitating diverse chemical reactions (Yang et al., 2007).
  • Chemical Transformations and Mechanisms :

    • The reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN can lead to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and alkanes, showcasing a unique decyanation process (Sağırlı & Dürüst, 2018).
  • Pharmacological Properties :

    • Novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole exhibited significant in-vitro antibacterial activity against various strains, suggesting potential pharmaceutical applications (Rai et al., 2010).
    • A specific derivative identified as a potent apoptosis inducer and anticancer agent, demonstrating the role of 1,2,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).
  • Material Science and Photoluminescence :

    • The synthesis and characterization of certain 1,3,4-oxadiazole derivatives revealed their mesomorphic behavior and photo-luminescent properties, indicating their potential use in materials science and photonic applications (Han et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers. However, it is important to handle all chemical compounds with appropriate safety measures.


properties

IUPAC Name

3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(17-16-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVWIIJODVBCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371488
Record name 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

CAS RN

175205-84-2
Record name 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Barbier, C Badiou, F Davy, Y Queneau, O Dumitrescu… - Molecules, 2022 - mdpi.com
Five series of heterocyclic tripartite 2,6-difluorobenzamides, namely 1,2,3-triazoles, 1,2,4- and 1,3,4-oxadiazoles, analogs of reported model anti-staphylococcal compounds, were …
Number of citations: 3 www.mdpi.com
M Zore, P San-Martin-Galindo, I Reigada… - European Journal of …, 2023 - Elsevier
The emergence of multidrug-resistant bacteria along with a declining pipeline of clinically useful antibiotics has led to the urgent need for the development of more effective antibacterial …
Number of citations: 4 www.sciencedirect.com

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